1,1,2-Trichloro-1,2,2-trimethyldisilane

Description

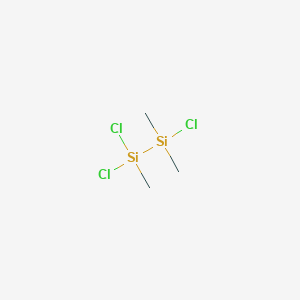

Structure

2D Structure

3D Structure

Properties

CAS No. |

13528-88-6 |

|---|---|

Molecular Formula |

C3H9Cl3Si2 |

Molecular Weight |

207.63 g/mol |

IUPAC Name |

dichloro-[chloro(dimethyl)silyl]-methylsilane |

InChI |

InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |

InChI Key |

KTPJDYNQZVAFBU-UHFFFAOYSA-N |

SMILES |

C[Si](C)([Si](C)(Cl)Cl)Cl |

Canonical SMILES |

C[Si](C)([Si](C)(Cl)Cl)Cl |

Other CAS No. |

13528-88-6 |

physical_description |

Liquid |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of 1,1,2 Trichloro 1,2,2 Trimethyldisilane

Established Synthetic Routes to 1,1,2-Trichloro-1,2,2-trimethyldisilane (B80755)

Established methods for the synthesis of this compound primarily rely on the modification of existing disilane (B73854) structures or the utilization of industrial byproduct streams. These routes offer practical approaches to obtaining this valuable chlorodisilane.

Synthesis from Hexamethyldisilane Precursors

A common strategy for the preparation of chlorodisilanes involves the chlorination of permethylated disilanes. In the case of this compound, a potential route starts from the readily available hexamethyldisilane. This process typically involves the selective cleavage of methyl groups and their replacement with chlorine atoms. The reaction can be initiated by various chlorinating agents, often in the presence of a catalyst or under specific reaction conditions to control the degree of chlorination. While direct, selective synthesis of the 1,1,2-trichloro isomer can be challenging due to the formation of a mixture of chlorinated products, careful control of stoichiometry and reaction parameters can favor the desired compound.

Table 1: Illustrative Reaction Parameters for Chlorination of Hexamethyldisilane

| Parameter | Value/Condition |

| Starting Material | Hexamethyldisilane |

| Chlorinating Agent | Chlorine (Cl₂) |

| Catalyst | Lewis acids (e.g., AlCl₃) or UV light |

| Solvent | Inert solvent (e.g., Carbon tetrachloride) |

| Temperature | Varies depending on catalyst and desired selectivity |

| Products | Mixture of chloromethyl- and perchlorodisilanes |

Note: This table represents a general approach; specific conditions for maximizing the yield of this compound would require experimental optimization.

Derivation from Disilane Fractions in Industrial Processes (e.g., Dichlorodimethylsilane Synthesis)

A significant industrial source of this compound is the "direct process" for the synthesis of methylchlorosilanes, primarily aimed at producing dichlorodimethylsilane. This process, which involves the reaction of methyl chloride with elemental silicon, generates a mixture of monomeric silanes as well as a higher-boiling fraction containing various disilanes. epo.org This disilane fraction, often considered a byproduct, can be a valuable source of asymmetrically substituted chlorodisilanes, including this compound. epo.org The separation of the desired compound from this complex mixture is typically achieved through fractional distillation. The utilization of this industrial byproduct stream represents an economically viable and resourceful approach to obtaining this compound. epo.org

The composition of the disilane fraction can be influenced by the specific conditions of the direct process, such as temperature, pressure, and the presence of catalysts or promoters.

Approaches Involving Grignard Reagents and Catalytic Pathways for Functionalization

Grignard reagents are versatile tools in organosilicon chemistry for the formation of silicon-carbon bonds. While not a primary method for the direct synthesis of this compound itself, they are crucial for the functionalization of this compound, which indirectly validates its synthesis and utility. For instance, this compound can be selectively reacted with Grignard reagents, such as phenylmagnesium halides, in the presence of a cobalt catalyst to introduce organic substituents. epo.org This reaction demonstrates a pathway to further derivatize the target molecule, highlighting its role as a synthetic intermediate.

The general reaction involves the nucleophilic attack of the Grignard reagent on one of the silicon-chlorine bonds. The selectivity of the reaction, i.e., which chlorine atom is substituted, can be influenced by the steric and electronic environment of the silicon atoms and the reaction conditions.

Table 2: Example of Functionalization using a Grignard Reagent

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Phenylmagnesium halide | Cobalt Chloride (CoCl₂) | Aprotic (e.g., THF, Toluene) | 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane |

This catalytic approach allows for the controlled introduction of functional groups, expanding the chemical diversity of compounds that can be derived from this compound.

Alternative Synthetic Strategies for Chlorodisilanes

Beyond the established routes, several alternative strategies are being explored for the synthesis of chlorodisilanes, including this compound. These methods often focus on the direct formation of the Si-Si bond.

Reductive Coupling Techniques for Si-Si Bond Formation

Reductive coupling of chlorosilanes is a fundamental method for the formation of silicon-silicon bonds. In principle, this compound could be synthesized via the reductive cross-coupling of two different chlorosilane precursors, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) and dimethyldichlorosilane ((CH₃)₂SiCl₂). This reaction is typically promoted by an alkali metal, such as sodium or lithium, which acts as the reducing agent.

The general reaction can be represented as: CH₃SiCl₃ + (CH₃)₂SiCl₂ + 4 M → Cl(CH₃)₂Si-Si(CH₃)Cl₂ + 4 MCl (where M = alkali metal)

A significant challenge in reductive cross-coupling is controlling the selectivity to favor the desired unsymmetrical disilane over the formation of symmetrical homocoupling byproducts (hexamethyldisilane and hexachlorodisilane). Reaction conditions, such as solvent, temperature, and the rate of addition of the reducing agent, play a crucial role in directing the reaction towards the desired product.

Silylene Insertion Reactions in Disilane Synthesis

Silylene insertion reactions offer another pathway for the synthesis of disilanes. Silylenes are highly reactive divalent silicon species that can insert into various chemical bonds, including silicon-chlorine bonds. The synthesis of this compound via this method would theoretically involve the insertion of a silylene, such as methylchlorosilylene (CH₃SiCl), into a Si-Cl bond of a suitable chlorosilane precursor, like dimethyldichlorosilane ((CH₃)₂SiCl₂).

The generation of the silylene intermediate is a key step and can be achieved through various methods, including the thermolysis or photolysis of appropriate precursors. The subsequent insertion reaction is typically very fast.

Table 3: Hypothetical Silylene Insertion for this compound Synthesis

| Silylene Precursor | Substrate | Silylene Intermediate | Product |

| e.g., thermolysis of a polysilane | Dimethyldichlorosilane | Methylchlorosilylene (CH₃SiCl) | This compound |

While conceptually straightforward, controlling the generation and subsequent reaction of the highly reactive silylene to achieve selective synthesis of the desired product remains a significant synthetic challenge.

Optimization of Synthetic Pathways

The optimization of synthetic routes for compounds like this compound is crucial for enhancing yield, improving selectivity, and ensuring the economic viability of the process. This involves a systematic study of reaction parameters and the application of advanced synthetic strategies.

Yield Enhancement Strategies

Strategies to enhance the yield of unsymmetrical disilanes often focus on controlling the coupling reaction of different chlorosilane precursors. One promising approach is the use of electrochemical methods, which offer a milder alternative to traditional Wurtz-type couplings that often suffer from low yields and lack of selectivity. osti.gov

Electrochemical synthesis allows for the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates that can then react with another chlorosilane molecule. osti.gov The yield and selectivity of such reactions are highly dependent on the reaction conditions.

Interactive Data Table: Optimization of Electrochemical Disilane Synthesis

Below is a representative table illustrating how various parameters can be optimized to enhance the yield and selectivity in the electrochemical synthesis of a heterodimer disilane (B1) from two different chlorosilanes (1 and 2). While this data is for a model system, the principles are applicable to the synthesis of this compound.

| Entry | Cathode | Electrolyte | Equivalents of 2 | Yield (%) of B1 | Selectivity (B1:A1) |

| 1 | Graphite (P) | TBAClO4 (0.2 M) | 1.5 | 65 | 13:1 |

| 2 | Ni | TBAClO4 (0.2 M) | 1.5 | 68 | >20:1 |

| 3 | Mo | TBAClO4 (0.2 M) | 1.5 | 70 | >20:1 |

| 4 | Pt | TBAClO4 (0.2 M) | 1.5 | 55 | 10:1 |

| 5 | Ag | TBAClO4 (0.2 M) | 1.5 | 48 | 8:1 |

| 6 | Mo | TBABPh4 (0.1 M) | 1.25 | 70 | >20:1 |

Data adapted from a study on electrochemical synthesis of disilanes. osti.gov B1 represents the desired unsymmetrical disilane, and A1 is a homocoupling byproduct.

The data indicates that the choice of cathode material and electrolyte significantly impacts the yield and selectivity. Molybdenum and nickel cathodes, for instance, provide higher yields and excellent selectivity for the desired heterodimer. osti.gov Furthermore, optimizing the concentration and type of electrolyte, as well as the stoichiometry of the reactants, can lead to substantial improvements in yield. osti.gov

Another critical aspect of yield enhancement is the purification of the product mixture. The direct synthesis of methylchlorosilanes, a potential precursor, often results in a mixture of compounds including SiCl4, CH3SiCl3, (CH3)2SiCl2, and (CH3)3SiCl. msu.eduwikipedia.org Careful fractional distillation is essential to isolate the desired precursors in high purity before proceeding with the disilane formation. msu.edu

Stereoselectivity and Regioselectivity in Disilane Synthesis

The synthesis of a molecule like this compound, which has two distinct silicon atoms, raises questions of stereoselectivity and regioselectivity, particularly if chiral centers are introduced or if selective chlorination is performed.

Stereoselectivity:

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial in the broader context of disilane chemistry, especially for creating optically active materials. For instance, the reaction of optically active π-allylpalladium complexes with 1,1,1-trichloro-2,2,2-trimethyldisilane (B94847) has been shown to proceed with retention of configuration, yielding optically active allylsilanes. rsc.org This demonstrates that silylating agents with a Si-Si bond can participate in stereospecific reactions.

The development of chiral silanes often involves the asymmetric substitution at a prochiral silicon center. Studies have shown that the reaction of a dialkoxy prochiral silane (B1218182) with an organolithium compound can produce chiral silanes in good yield, with the diastereomeric excess being a key measure of stereoselectivity. researchgate.net

Regioselectivity:

Regioselectivity becomes a critical factor during the chlorination of a methylated disilane precursor. To synthesize this compound, one would need to selectively introduce two chlorine atoms on one silicon atom and one on the other, starting from a methylated disilane.

The direct synthesis of chlorodisilanes can be achieved through various methods, including the reaction of lithiated aromatic compounds with hexachlorodisilane (B81481). researchgate.net For instance, 1,1,2-trichlorotri(1-naphthyl)disilane has been prepared by reacting 1-lithionaphthalenide with hexachlorodisilane. researchgate.net Subsequent reactions can then be used to modify the substituents.

The regioselective chlorination of a precursor like 1,1,2,2-tetramethyl-1,2-disilane would be a potential route. However, controlling the position of chlorination on the disilane backbone can be challenging. The reactivity of Si-H versus Si-C bonds towards chlorinating agents, and the directing effects of existing substituents, would play a crucial role. While specific studies on the regioselective chlorination to produce this compound are not prominent, research on the regioselective chlorination of organic molecules provides analogous principles that could be applied. nih.gov

Reactivity and Reaction Mechanisms of 1,1,2 Trichloro 1,2,2 Trimethyldisilane

Bond Dissociation and Cleavage Reactions

The inherent polarity and bond strengths of the silicon-silicon and silicon-chlorine bonds in 1,1,2-trichloro-1,2,2-trimethyldisilane (B80755) dictate its susceptibility to cleavage under various conditions.

Si-Si Bond Cleavage Mechanisms

The silicon-silicon bond, with a dissociation energy lower than that of a carbon-carbon bond, is a reactive site within the molecule. Cleavage of this bond can be initiated by thermal, photochemical, or chemical means. In the context of chemical reagents, Lewis acids are particularly effective at promoting Si-Si bond scission.

The mechanism of Lewis acid-catalyzed Si-Si bond cleavage is believed to proceed through the coordination of the Lewis acid to a chlorine atom, which enhances the electrophilicity of the attached silicon atom. This polarization facilitates the heterolytic cleavage of the Si-Si bond, leading to the formation of a silyl (B83357) cation and a silylanion. The stability of these intermediates is influenced by the substituents on the silicon atoms. The presence of methyl groups can stabilize the cationic center through inductive effects.

Reactivity of Si-Cl Bonds in this compound

The this compound molecule possesses two distinct silyl centers: a dichloromethylsilyl (-SiCl2(CH3)) group and a chlorodimethylsilyl (-SiCl(CH3)2) group. The reactivity of the Si-Cl bonds at these two positions differs due to the varying electronic effects of the substituents. The silicon atom of the -SiCl2(CH3) group is bonded to two electron-withdrawing chlorine atoms, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the silicon atom in the -SiCl(CH3)2 group, which is bonded to only one chlorine atom and two electron-donating methyl groups.

This difference in electrophilicity dictates the regioselectivity of nucleophilic substitution reactions. Stronger nucleophiles will preferentially attack the more electrophilic silicon center of the dichloromethylsilyl group. The cleavage of Si-Cl bonds can also be effected by certain transition metal complexes, which can insert into the Si-Cl bond, leading to further functionalization.

Catalyzed Reactions of this compound

Catalysts play a pivotal role in modulating the reactivity of this compound, enabling specific transformations such as cracking and the formation of new derivatives.

Aluminum Chloride-Catalyzed Cracking Mechanisms

Aluminum chloride (AlCl3) is a potent Lewis acid that can induce both Si-Si and Si-C bond cleavage, leading to skeletal rearrangements and the formation of a complex mixture of products. The cracking mechanism is initiated by the abstraction of a chloride ion from the disilane (B73854) by AlCl3, generating a silylenium ion. This highly reactive intermediate can undergo a variety of subsequent reactions, including:

1,2-Methyl shift: A methyl group can migrate from one silicon atom to the adjacent cationic silicon, leading to a rearranged carbocation.

Disproportionation: The silylenium ion can react with another molecule of the disilane, leading to the exchange of substituents and the formation of new silanes and chlorosilanes.

Beta-cleavage: Cleavage of a C-H bond beta to the cationic silicon center can result in the formation of a silicon-hydrogen bond and an alkene.

These processes can occur in a cascade, resulting in a wide array of smaller and rearranged organosilicon compounds. The specific product distribution is highly dependent on the reaction conditions, such as temperature and the ratio of catalyst to substrate.

Metal-Catalyzed Transformations and Derivatives

Transition metals, particularly palladium, are effective catalysts for the cross-coupling reactions of organosilicon compounds. While specific studies on this compound are not abundant, analogous reactions with similar chlorosilanes suggest potential transformations. For instance, palladium-catalyzed cross-coupling reactions with Grignard reagents (RMgX) could lead to the substitution of one or more chlorine atoms with alkyl or aryl groups. nih.gov

The general catalytic cycle for such a cross-coupling reaction typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the Si-Cl bond, forming a palladium(II) intermediate.

Transmetalation: The organic group from the Grignard reagent is transferred to the palladium center, displacing the chlorine atom.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired substituted silane (B1218182) and regenerate the palladium(0) catalyst.

The reactivity of the different Si-Cl bonds would likely influence the outcome of these reactions, with the more reactive Si-Cl bonds on the SiCl2(CH3) group being the probable initial sites of reaction. Such transformations would lead to a variety of new organodisilane derivatives with tailored properties.

Substitution and Functionalization Reactions

The Si-Cl bonds in this compound are the primary sites for substitution and functionalization reactions, allowing for the introduction of a wide range of organic and inorganic groups. These reactions typically proceed via a nucleophilic substitution mechanism at the silicon center.

Common nucleophiles used for these transformations include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can displace the chlorine atoms to form new silicon-carbon bonds. masterorganicchemistry.comlibretexts.orglibretexts.org The extent of substitution can often be controlled by the stoichiometry of the reagents.

Amines: Primary and secondary amines can react with the Si-Cl bonds to form silylamines, with the concomitant formation of an ammonium (B1175870) chloride salt.

Alcohols and Alkoxides: Alcohols, in the presence of a base, or alkoxides can react to form alkoxysilanes.

The differential reactivity of the Si-Cl bonds on the two silicon atoms presents an opportunity for selective functionalization. By carefully choosing the nucleophile and reaction conditions, it may be possible to sequentially substitute the chlorine atoms, first at the more reactive SiCl2(CH3) center and subsequently at the SiCl(CH3)2 center. This stepwise functionalization would allow for the synthesis of unsymmetrically substituted disilanes with diverse functionalities.

Nucleophilic Substitution at Silicon Centers

Nucleophilic substitution is a fundamental reaction class for chlorosilanes. chemguide.co.uk In these reactions, a nucleophile attacks an electrophilic silicon atom, leading to the displacement of a chloride ion, which serves as the leaving group. ucsb.edu The reaction generally proceeds via a mechanism analogous to the Sₙ2 reaction in carbon chemistry, involving a single transition state with no discrete intermediate. youtube.com

The structure of this compound presents two distinct silicon centers for potential nucleophilic attack:

Si-1: Part of the -Si(CH₃)Cl₂ group.

Si-2: Part of the -Si(CH₃)₂Cl group.

The Si-1 center is bonded to two electron-withdrawing chlorine atoms, making it significantly more electrophilic (electron-deficient) than the Si-2 center, which is bonded to only one chlorine atom and two electron-donating methyl groups. Consequently, nucleophilic attack is expected to occur preferentially at the Si-1 center. Strong nucleophiles will readily react with the Si-Cl bonds at this position. sparkl.me

Common nucleophiles that react with chlorosilanes include:

Water (H₂O) or hydroxide (B78521) ions (OH⁻)

Alcohols (R-OH)

Ammonia (B1221849) (NH₃) or amines (R-NH₂)

Organometallic reagents (e.g., Grignard reagents, R-MgX; organolithium reagents, R-Li)

The reaction involves the nucleophile donating a pair of electrons to form a new bond with the silicon atom, while the Si-Cl bond breaks, and the chloride ion departs. ucsb.edu

Formation of Organosilyl Derivatives

The nucleophilic substitution reactions described above are pivotal for synthesizing a wide array of organosilyl derivatives from this compound. By selecting the appropriate nucleophile, the chlorine atoms can be replaced with various other functional groups, leading to new compounds with tailored properties.

For instance, hydrolysis with water replaces the chlorine atoms with hydroxyl (-OH) groups, forming unstable silanols. These silanols readily undergo condensation, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages, resulting in siloxanes. The trifunctional nature of the original molecule (having three chlorine atoms) allows for the formation of cross-linked polymeric silicone materials.

The following table summarizes the expected products from the reaction of this compound with various common nucleophiles, based on the established reactivity of chlorosilanes.

| Nucleophile | Reagent Example | Product Type | General Reaction |

| Water / Hydroxide | H₂O / NaOH | Siloxanes (via Silanols) | Si-Cl + H₂O → [Si-OH] → Si-O-Si + HCl |

| Alcohol | CH₃CH₂OH (Ethanol) | Alkoxysilanes | Si-Cl + CH₃CH₂OH → Si-OCH₂CH₃ + HCl |

| Ammonia | NH₃ | Aminosilanes | Si-Cl + 2NH₃ → Si-NH₂ + NH₄Cl |

| Organometallic | CH₃MgBr (Methylmagnesium bromide) | Alkylated Silanes | Si-Cl + CH₃MgBr → Si-CH₃ + MgBrCl |

This table presents generalized reactions based on the known chemistry of Si-Cl bonds. Specific reaction conditions and yields for this compound are not widely reported.

Intramolecular Rearrangements in Halogenated Organosilicon Compounds

Intramolecular rearrangements are a notable feature of organosilicon chemistry, particularly in polysilanes. These rearrangements can involve the migration of a substituent from one silicon atom to another within the same molecule. While specific studies detailing rearrangements in this compound are scarce, the principles can be understood from related systems.

A relevant class of reactions is the Brook rearrangement and its reverse, the retro-Brook rearrangement . nih.gov The Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. nih.gov Conversely, the retro-Brook rearrangement involves the transfer of a silyl group from an oxygen atom to a carbon atom. nih.gov While this specific rearrangement requires a C-O-Si linkage, analogous migrations of silyl groups between other atoms are a key feature of disilane chemistry.

The unique electronic structure of the Si-Si bond, which has a higher energy highest occupied molecular orbital (HOMO) compared to a C-C bond, facilitates such processes. nih.gov In polychlorinated disilanes, thermal or catalytically induced disproportionation or rearrangement reactions can occur, leading to an exchange of substituents between the two silicon atoms. These rearrangements often proceed through complex mechanisms involving transient silylene intermediates or bridged transition states, ultimately leading to a mixture of different substituted disilanes.

Structural Analysis and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to understanding the chemical structure of silicon-containing compounds. Each technique offers unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for determining the structure of organosilicon compounds by probing the magnetic environments of nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H NMR Spectroscopy: The proton NMR spectrum for 1,1,2-Trichloro-1,2,2-trimethyldisilane (B80755) is expected to show distinct signals for the methyl groups attached to each silicon atom. The two methyl groups on the Si(CH₃)₂Cl moiety would likely be chemically equivalent, producing a single resonance. The single methyl group on the Si(CH₃)Cl₂ moiety would produce a separate resonance at a different chemical shift. Protons in trimethylsilyl (B98337) (TMS) groups typically resonate in the upfield region, often near 0 ppm. biorxiv.orgwikipedia.org The presence of electronegative chlorine atoms would be expected to shift these resonances downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would similarly display distinct signals for the methyl carbons attached to the different silicon environments.

²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon skeleton. The two silicon atoms in this compound are in different chemical environments and would therefore produce two distinct signals. The chemical shift is highly sensitive to the nature of the substituents. A silicon atom bonded to more chlorine atoms will typically be deshielded and appear at a different chemical shift compared to one bonded to more methyl groups. For example, in chlorotrimethylsilane, the ²⁹Si chemical shift is observed at a specific value that would be altered by the presence of the second silicon atom and additional chlorine substituents. spectrabase.com Calculations for various methyl- and chloro-substituted silanes show that increasing chlorine substitution generally leads to a downfield shift in the ²⁹Si resonance. researchgate.netrsc.orgunige.ch

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -Si(CH₃)₂Cl | ~0.5 - 1.0 | Singlet | Downfield shift from TMS due to adjacent Si and Cl atoms. |

| ¹H | -Si(CH₃)Cl₂ | ~0.8 - 1.5 | Singlet | Further downfield shift expected due to two Cl atoms on the same Si. |

| ²⁹Si | -Si(CH₃)₂Cl | Predicted | Singlet | Two distinct signals are expected. The precise shifts depend on complex electronic effects. Based on trends, the SiCl₂ group would be more deshielded. |

| ²⁹Si | -Si(CH₃)Cl₂ | Predicted | Singlet |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak [C₃H₉Cl₃Si₂]⁺ would be expected, though it might be of low intensity due to the instability of the parent ion. A key feature would be the isotopic pattern resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would produce a characteristic cluster of peaks (M, M+2, M+4, M+6).

Common fragmentation pathways for organosilicon compounds involve the cleavage of Si-Si and Si-C bonds. nih.govacs.org The loss of a methyl radical (•CH₃) is a very common fragmentation step. wikipedia.orglibretexts.org Cleavage of the Si-Si bond would be a major pathway, leading to fragments such as [SiCl₂(CH₃)]⁺ and [SiCl(CH₃)₂]⁺. Subsequent loss of chlorine or methyl groups from these primary fragments would also be expected. nih.govwikipedia.org

| Plausible Fragment Ion | Formula | Notes |

|---|---|---|

| [M]⁺ | [C₃H₉Cl₃Si₂]⁺ | Molecular ion; expected to show a characteristic isotopic pattern for 3 Cl atoms. |

| [M - CH₃]⁺ | [C₂H₆Cl₃Si₂]⁺ | Loss of a methyl radical, a common initial fragmentation. |

| [SiCl(CH₃)₂]⁺ | [C₂H₆ClSi]⁺ | Fragment from Si-Si bond cleavage. |

| [SiCl₂(CH₃)]⁺ | [CH₃Cl₂Si]⁺ | Fragment from Si-Si bond cleavage. |

| [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a common fragment in compounds containing this group. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.net For this compound, characteristic vibrations for Si-C, C-H, Si-Cl, and Si-Si bonds are expected.

Si-CH₃ Vibrations: The Si-CH₃ group is characterized by a strong, sharp symmetric deformation (umbrella mode) band around 1260 cm⁻¹ in the IR spectrum. gelest.comresearchgate.net CH₃ rocking modes coupled with Si-C stretching typically appear in the 750-865 cm⁻¹ region. gelest.com

Si-Cl Vibrations: The Si-Cl stretching frequencies are highly dependent on the number of chlorine atoms attached to the silicon. For SiCl₂ and SiCl₃ groups, absorptions are typically found in the 625-425 cm⁻¹ range, often appearing as multiple bands. gelest.comresearchgate.net

Si-Si Vibrations: The Si-Si stretching mode is generally weak in the IR spectrum but gives rise to a strong band in the Raman spectrum, typically in the region of 400-500 cm⁻¹.

These vibrational modes provide direct evidence for the presence of the key functional groups within the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H stretch (in CH₃) | 2960 - 2850 | Medium | Medium |

| Si-CH₃ symmetric deformation | ~1260 | Strong | Medium |

| Si-C stretch / CH₃ rock | 865 - 750 | Strong | Medium |

| Si-Cl stretch | 625 - 425 | Strong | Strong |

| Si-Si stretch | 500 - 400 | Weak/Inactive | Strong |

Electron Diffraction Studies for Gas-Phase Molecular Structures

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular geometry (bond lengths, bond angles, and torsion angles) of volatile compounds in the absence of intermolecular forces. iupac.org While no specific GED study for this compound is available, data from related disilanes can be used to predict its structural parameters. whiterose.ac.uk

The key parameters for this molecule would be the Si-Si, Si-C, and Si-Cl bond lengths, as well as the C-Si-C, C-Si-Cl, Cl-Si-Cl, and Si-Si-C bond angles. The Si-Si bond length in disilanes is typically around 2.34 Å, slightly longer than in the parent disilane (B73854) (Si₂H₆) due to steric and electronic effects of the substituents. nih.gov Si-C bond lengths are generally in the range of 1.87-1.89 Å, and Si-Cl bond lengths are typically around 2.05-2.09 Å. researchgate.netnih.gov The bond angles around the silicon atoms are expected to be close to the tetrahedral angle of 109.5°, but distortions will occur due to the different steric bulk and electronegativity of the methyl and chloro substituents.

X-ray Crystallography of Related Disilane Structures

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular packing. wikipedia.orgnih.gov Although a crystal structure for this compound has not been reported, analysis of related substituted disilanes reveals important structural trends. nih.gov

In the solid state, the conformation around the Si-Si bond is fixed. The molecular packing is influenced by weak intermolecular forces. The bond lengths and angles determined by X-ray diffraction would be comparable to those predicted by GED, though minor differences can arise due to crystal packing effects. iupac.org The structure of various symmetrically and asymmetrically substituted disilanes has been studied, showing that steric hindrance between substituents on adjacent silicon atoms plays a major role in determining the preferred conformation and the precise bond angles. whiterose.ac.uk

Conformational Analysis and Isomerism in Disilanes

Like ethane, disilanes can exhibit rotational isomerism (conformational isomerism) around the central Si-Si single bond. The primary conformers are staggered (anti or gauche) and eclipsed. Due to lower torsional barriers compared to C-C bonds (around 1 kcal/mol for disilane), rotation around the Si-Si bond is relatively facile. nih.govresearchgate.net

For this compound, the rotation around the Si-Si bond will lead to different conformers. The molecule is chiral due to the presence of two different silicon centers, each with three different substituents (considering the other silyl (B83357) group as one substituent). Therefore, it exists as a pair of enantiomers.

The rotational barrier will be influenced by the steric and electrostatic interactions between the methyl and chlorine groups on the adjacent silicon atoms. The most stable conformation is expected to be a staggered one, likely a gauche conformer, which minimizes the repulsive interactions between the bulky and electronegative chlorine atoms. Computational studies on substituted butanes and other molecules show that both steric and electronic factors contribute significantly to rotational barriers. nih.govmsu.edu A detailed conformational analysis would require computational modeling to determine the relative energies of the different staggered and eclipsed rotamers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Bonding

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry of 1,1,2-Trichloro-1,2,2-trimethyldisilane (B80755), its vibrational frequencies, and various electronic properties. Such studies on substituted disilanes often explore how different substituents influence the electronic environment of the silicon atoms and the nature of the silicon-silicon bond.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, could also be applied to study this compound. These methods can provide a high level of theoretical accuracy for molecular properties, including bond energies and electronic transitions. For related chlorodisilanes, ab initio calculations have been used to study conformational isomers and rotational barriers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Analysis

For any proposed reaction involving this compound, computational methods could be used to locate the transition state structures. The geometry and energy of these transition states are crucial for understanding the reaction mechanism and predicting its feasibility.

Energy Profiles of Catalytic Processes

Should this compound be involved in catalytic processes, computational modeling could be used to generate energy profiles for the entire catalytic cycle. This would involve calculating the energies of all reactants, intermediates, transition states, and products, providing a comprehensive understanding of the catalyst's role and the reaction's efficiency.

Prediction of Reactivity and Selectivity

Computational chemistry can also be used to predict how a molecule will react and at which sites. By analyzing the electronic structure, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential, predictions can be made about the reactivity and selectivity of this compound towards various reagents.

Absence of Detailed Computational Studies on this compound Limits In-Depth Electronic Structure Analysis

Despite a comprehensive search of scientific literature, detailed computational chemistry and theoretical investigations specifically focused on the electronic structure and bonding characteristics of this compound are not publicly available. Consequently, the generation of specific data tables for bond lengths, bond angles, Mulliken charges, and molecular orbital energies for this particular compound is not possible at this time.

However, based on foundational principles of organosilicon chemistry and computational studies of related disilane (B73854) molecules, a qualitative understanding of its electronic properties can be inferred.

Disilanes, compounds containing a silicon-silicon single bond, exhibit unique electronic characteristics compared to their carbon analogues (ethanes). The Si-Si σ bond is formed from the overlap of sp³ hybrid orbitals on each silicon atom. A key feature of disilanes is the relatively high energy of the highest occupied molecular orbital (HOMO), which is associated with the Si-Si σ bond. This makes the Si-Si bond more readily ionizable and susceptible to oxidation compared to a C-C bond. nih.govresearchgate.net

The substituents on the silicon atoms, in this case, chlorine and methyl groups, are expected to significantly influence the electronic structure of this compound.

Influence of Chloro Substituents: Chlorine is an electronegative atom and is expected to exert a strong electron-withdrawing inductive effect (-I) on the silicon atoms to which it is bonded. This would lead to a polarization of the Si-Cl bonds, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This inductive effect would lower the energy of the molecular orbitals, including the Si-Si σ bonding orbital.

Influence of Methyl Substituents: Methyl groups are generally considered to be weakly electron-donating through an inductive effect (+I) and hyperconjugation. This would tend to increase the electron density on the silicon atoms to which they are attached, thereby raising the energy of the molecular orbitals.

Furthermore, the nature of the lowest unoccupied molecular orbital (LUMO) would likely be associated with the antibonding σ* orbitals of the Si-Si and Si-Cl bonds. The energy of the LUMO is a crucial factor in determining the electron affinity of the molecule and its reactivity towards nucleophiles.

While a precise quantitative description requires dedicated computational studies, such as Density Functional Theory (DFT) or ab initio calculations, the general principles of electronic effects in organosilane chemistry provide a framework for understanding the electronic structure and bonding characteristics of this compound. Such studies would be necessary to provide the detailed research findings and data tables requested.

Applications and Material Science Research

Precursor in Polysilane Synthesis

Polysilanes, polymers with a silicon backbone, are known for their unique electronic and optical properties. Their synthesis often involves the reductive coupling of chlorosilane monomers. However, no studies were found that specifically utilize 1,1,2-Trichloro-1,2,2-trimethyldisilane (B80755) for this purpose.

Role of Chlorodisilanes in Polysilane Polymerization

Chlorodisilanes, and more commonly dichlorosilanes, are key reactants in Wurtz-type coupling reactions for creating Si-Si bonds and forming the polysilane backbone. This process typically involves reacting the chlorinated silane (B1218182) with an alkali metal, such as sodium, to dehalogenate the monomer and facilitate polymerization. Despite this general principle, the specific reactivity and role of this compound in such polymerization reactions are not documented.

Synthesis of High Molecular Weight and Linear Polysilane Derivatives

The synthesis of high molecular weight and linear polysilanes is a significant area of materials research, as these characteristics influence the material's properties. Control over the polymerization process is crucial to achieve desired chain lengths and avoid unwanted cyclic byproducts. There is no available research describing the synthesis of high molecular weight or linear polysilanes derived specifically from this compound.

Precursor for Silicon Carbide (SiC) Production

Polysilanes are widely recognized as preceramic polymers, meaning they can be converted into ceramic materials like silicon carbide (SiC) through pyrolysis. mdpi.com This route is advantageous for producing SiC in various forms, such as fibers and coatings. nasa.govmdpi.com The specific conversion of a polymer derived from this compound to SiC has not been described in available reports.

Thermolysis of Polysilanes to Beta-SiC

The conversion of a preceramic polymer to SiC involves heating the polymer in an inert atmosphere, a process known as thermolysis. This causes the polymer to decompose and rearrange into a ceramic structure. For many polysilanes, this process yields beta-silicon carbide (β-SiC), a cubic crystalline form of the material. No data is available on the thermolysis of polysilanes synthesized from this compound or the resulting ceramic product.

Development of Silicon Carbide Fibers

Silicon carbide fibers are valued for their high strength, low weight, and excellent thermal stability, making them critical reinforcement materials in ceramic matrix composites for aerospace and other high-temperature applications. mdpi.com The production of these fibers often begins with the spinning of a polysilane precursor into a "green" fiber, which is then cured and pyrolyzed to form the final SiC ceramic fiber. There is no information linking this compound to the development or production of SiC fibers.

Advanced Materials and Devices

The distinct chemical reactivity of this compound makes it a valuable precursor in the creation of advanced materials for various technological applications. Its ability to participate in polymerization and deposition processes allows for the fabrication of materials with unique optical, electronic, and structural properties.

Polysilane-Based Optoelectronic Materials

Polysilanes, polymers with a silicon backbone, have garnered considerable interest for their potential in optoelectronic devices due to their unique electronic and photophysical properties. These properties, which include strong UV absorption and high charge carrier mobility, are a direct result of σ-electron delocalization along the Si-Si chain. The synthesis of high-molecular-weight polysilanes often involves the Wurtz coupling of dichlorosilanes. wikipedia.org

While specific research detailing the use of this compound in the Wurtz coupling reaction to produce polysilanes for optoelectronics is not extensively documented in readily available literature, the fundamental principles of this synthesis method suggest its potential applicability. The chloro groups on the disilane (B73854) molecule can react with alkali metals to form Si-Si bonds, the fundamental step in growing the polymer chain. The methyl groups, in turn, influence the solubility and electronic properties of the resulting polysilane. The unsymmetrical nature of this compound could lead to polymers with unique structural and, consequently, optoelectronic characteristics compared to those synthesized from symmetrically substituted dichlorosilanes. Further research in this area could unveil novel polysilanes with tailored properties for applications in photodetectors, light-emitting diodes, and other optoelectronic devices.

Application in the Semiconductor Industry

The semiconductor industry relies heavily on the deposition of thin films of silicon-containing materials for the fabrication of integrated circuits and other electronic components. sarchemlabs.comnih.gov Chemical Vapor Deposition (CVD) is a key technique used for this purpose, and it requires volatile precursors that can decompose under controlled conditions to deposit the desired material onto a substrate. sarchemlabs.com

Chlorinated silanes and disilanes are frequently used as precursors in CVD processes for depositing silicon-based films, such as silicon nitride and silicon dioxide. sarchemlabs.com While direct and detailed studies specifying the use of this compound in modern semiconductor fabrication are not widely published, its chemical structure suggests its potential as a precursor. The presence of both silicon and chlorine makes it a candidate for the deposition of silicon-containing layers. The volatility of the compound, a critical parameter for CVD precursors, would need to be suitable for delivery into the deposition chamber. The methyl groups could potentially be incorporated into the film or be eliminated as byproducts during the deposition process, influencing the final film composition and properties. For instance, hexachlorodisilane (B81481) (Si2Cl6) is a well-known precursor for silicon-based thin film deposition. sarchemlabs.com The reactivity of this compound would be a key factor in determining its suitability for specific CVD applications, influencing deposition rates and film quality.

Polysilazane Precursors for Ceramic Fibers

Polysilazanes are polymers containing silicon and nitrogen in their backbone and are important precursors for the production of high-performance silicon nitride (Si3N4) and silicon carbonitride (SiCN) ceramic fibers. osti.govresearchgate.netacs.org These ceramic fibers exhibit exceptional thermal stability, mechanical strength, and oxidation resistance, making them suitable for applications in aerospace and other demanding environments. osti.govresearchgate.net

The synthesis of polysilazanes often involves the ammonolysis or aminolysis of chlorosilanes. researchgate.net In this reaction, the chloro groups on the silicon precursor react with ammonia (B1221849) or an amine to form Si-N bonds, leading to the formation of the polymer chain. Although specific examples of the direct use of this compound in the synthesis of polysilazanes for ceramic fibers are not extensively detailed in the available literature, the presence of reactive Si-Cl bonds makes it a plausible candidate for such reactions. The reaction with ammonia would lead to the formation of a cross-linked polysilazane network, with the methyl groups remaining as substituents on the silicon atoms. The resulting polymer could then be spun into fibers and pyrolyzed at high temperatures to yield ceramic fibers. The inclusion of methyl groups from the precursor would result in the formation of silicon carbonitride ceramics upon pyrolysis. The specific structure and properties of the resulting ceramic would be influenced by the structure of the precursor and the processing conditions. osti.gov

Synthesis of Other Organosilicon Compounds

Beyond its direct application in materials science, this compound serves as a valuable starting material for the synthesis of a range of other organosilicon compounds with specific functionalities.

Derivatization to Mono- and Disilanes with Specific Functionalities

The chloro substituents on this compound are reactive sites that can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse array of functionalized mono- and disilanes. These reactions typically proceed via nucleophilic substitution at the silicon center.

For instance, reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to replace the chlorine atoms with organic groups (R), leading to the formation of new carbon-silicon bonds. This allows for the introduction of a wide range of functionalities, including alkyl, aryl, and vinyl groups. The reaction of 1,1,2-trichlorotri(1-naphthyl)disilane with liquid hydrogen chloride to yield chlorinated disilanes demonstrates a similar transformation. researchgate.net Similarly, reactions with alcohols (ROH) in the presence of a base can yield alkoxysilanes, while reactions with amines (R2NH) can produce aminosilanes. These derivatization reactions open up avenues to synthesize a vast library of organosilicon compounds with tailored properties for various applications, from coupling agents to intermediates in organic synthesis. rsc.org

| Reactant Type | Product Type | Potential Functionality |

| Grignard Reagents (RMgX) | Alkyl/Aryl-substituted disilanes | Tailoring electronic and steric properties |

| Organolithium Compounds (RLi) | Alkyl/Aryl-substituted disilanes | Introduction of diverse organic moieties |

| Alcohols (ROH) / Base | Alkoxydisilanes | Precursors for sol-gel processes |

| Amines (R₂NH) | Aminodisilanes | Building blocks for nitrogen-containing silicones |

Role in Silicone Polymer Synthesis as Monomers or End-blockers

Silicone polymers, or polysiloxanes, are widely used materials known for their thermal stability, flexibility, and biocompatibility. Their synthesis often involves the hydrolysis and condensation of chlorosilanes. While this compound is not a typical monomer for the backbone of silicone polymers due to the Si-Si bond, its reactive chloro groups make it a candidate for use as a chain terminator or end-blocker.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Disilane (B73854) Chemistry

The reactivity of the silicon-silicon (Si-Si) and silicon-chlorine (Si-Cl) bonds in 1,1,2-Trichloro-1,2,2-trimethyldisilane (B80755) is central to its potential applications. A significant future research avenue lies in the development of sophisticated catalytic systems to selectively activate and functionalize these bonds. Current research in organosilicon chemistry has highlighted the efficacy of transition-metal catalysts in mediating such transformations. nih.govbates.edu

Future investigations are likely to focus on:

Selective Si-Cl Bond Activation: Designing catalysts, potentially based on palladium, nickel, or copper, that can selectively replace the chlorine atoms while leaving the Si-Si and Si-C bonds intact. This would enable the controlled introduction of a wide range of functional groups.

Catalytic Si-Si Bond Cleavage: While often a challenge, the controlled cleavage of the Si-Si bond can open pathways to new organosilane monomers. Research into catalysts that can mediate the insertion of unsaturated molecules like alkynes and alkenes into the Si-Si bond is an active area. nih.govresearchgate.net

Dehydrogenative Coupling: Although this compound does not possess Si-H bonds for direct dehydrogenative coupling, its derivatives could participate in such reactions. alchetron.comwikipedia.orgwikiwand.com Catalytic systems, often based on early transition metals like titanium and zirconium, could be employed to form longer polysilanes from derivatized precursors.

| Catalyst Type | Potential Application for this compound Chemistry |

| Palladium Complexes | Cross-coupling reactions to form new Si-C bonds. |

| Nickel Complexes | Reductive coupling and silyl-Heck type reactions. bohrium.com |

| Copper Catalysts | Silylation of organic substrates. |

| Titanium/Zirconium Metallocenes | Dehydrogenative coupling of derivatized hydridodisilanes. wikipedia.org |

Exploration of New Derivatization Pathways

The three chlorine atoms on this compound serve as handles for a multitude of derivatization reactions, allowing for the synthesis of a diverse library of new organodisilanes with tailored properties. Future research will likely move beyond simple nucleophilic substitution to explore more complex and controlled derivatization strategies.

Key areas for exploration include:

Controlled Stepwise Functionalization: Developing synthetic protocols that allow for the sequential replacement of the chlorine atoms. This would enable the creation of unsymmetrically functionalized disilanes, which are valuable precursors for more complex molecular architectures.

Hydrosilylation Reactions: Following the conversion of the Si-Cl bonds to Si-H bonds, the resulting hydridodisilane could be used in catalytic hydrosilylation reactions with alkenes and alkynes to introduce a wide variety of organic functionalities. mdpi.com

Ring-Opening Polymerization (ROP) Precursors: Derivatization to form strained cyclic disilanes could open the door to their use as monomers in ring-opening polymerization, leading to the formation of high molecular weight polysilanes with a precisely defined backbone structure.

Integration into Advanced Functional Materials

The unique properties of organodisilanes, such as their thermal stability and electronic characteristics arising from σ-electron delocalization, make them attractive for the development of advanced functional materials. nih.gov this compound, as a precursor, could be integral to the synthesis of a new generation of silicon-containing materials.

Emerging research areas in this context include:

Precursors for Silicon Carbide (SiC) and Silicon Nitride (SiN): Organosilicon compounds are well-established precursors for ceramic materials. dtic.mil Pyrolysis of this compound and its derivatives could be investigated as a route to SiC, SiN, or silicon carbonitride (SiCN) thin films, fibers, and composites with applications in high-temperature electronics and wear-resistant coatings. researchgate.netlboro.ac.ukgelest.com

Synthesis of Functional Polysilanes: Through derivatization and subsequent polymerization, this compound could be used to create novel polysilanes. The specific arrangement of methyl groups on the disilane unit could influence the conformational and electronic properties of the resulting polymer, potentially leading to materials with interesting photophysical or conductive properties for applications in electronics and photonics.

Hybrid Organic-Inorganic Materials: The functionalized derivatives of this compound can be incorporated into organic polymer backbones or used as cross-linking agents to create hybrid materials with enhanced thermal stability, mechanical strength, and desirable surface properties. researchgate.net

| Material Class | Potential Role of this compound |

| Silicon Carbide (SiC) | As a molecular precursor for Chemical Vapor Deposition (CVD). researchgate.net |

| Silicon Nitride (SiN) | As a precursor in combination with a nitrogen source. gelest.com |

| Polysilanes | As a monomeric unit after suitable derivatization. |

| Hybrid Polymers | As a cross-linking agent or a comonomer. |

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

The broader chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Future research into the chemistry of this compound will undoubtedly be influenced by these principles.

Key trends in green chemistry applicable to this compound include:

Atom-Efficient Catalysis: The development of catalytic systems that proceed with high selectivity and minimize the formation of byproducts is a central goal of green chemistry. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals.

Use of Greener Solvents and Reagents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids, is an emerging area in organosilicon chemistry. researchgate.netwikipedia.orgorganic-chemistry.orgaip.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. symeres.com Applying flow chemistry to the synthesis and derivatization of this compound could lead to safer and more efficient manufacturing processes.

Biocatalysis: While still a nascent field in organosilicon chemistry, the use of enzymes to catalyze reactions at silicon centers represents a long-term goal for sustainable synthesis. nih.govresearchgate.netacs.orgresearchgate.netchemrxiv.org Future research may explore the potential for enzymatic transformations of functional groups attached to the disilane core.

Q & A

Q. How to design scalable experiments while maintaining reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.